REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[Cl:20])[CH2:15]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:15][C:14]2[CH:17]=[CH:18][C:19]([Cl:20])=[C:12]([Cl:11])[CH:13]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
513 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CO)C=CC1Cl
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diethyl azodicarboxylate toluene
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.N(=NC(=O)OCC)C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent in the reaction solution was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting residue was washed with hexane/dichloromethane (6/1 (v/v)), whereby the objective title compound
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)OCC1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |